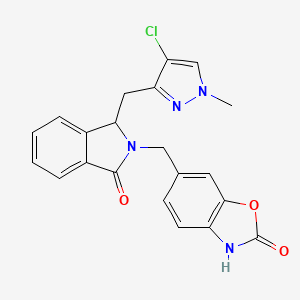

NAMPT activator-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H17ClN4O3 |

|---|---|

Molecular Weight |

408.8 g/mol |

IUPAC Name |

6-[[1-[(4-chloro-1-methylpyrazol-3-yl)methyl]-3-oxo-1H-isoindol-2-yl]methyl]-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C21H17ClN4O3/c1-25-11-15(22)17(24-25)9-18-13-4-2-3-5-14(13)20(27)26(18)10-12-6-7-16-19(8-12)29-21(28)23-16/h2-8,11,18H,9-10H2,1H3,(H,23,28) |

InChI Key |

YTVWNBYOQCGELL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)CC2C3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)NC(=O)O5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of NAMPT Activators in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Nicotinamide Phosphoribosyltransferase (NAMPT) activators in neuronal cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the field of neuroprotection and neurodegenerative diseases. This document details the core signaling pathways, presents quantitative data on activator efficacy, and provides detailed experimental protocols for key assays.

Introduction: The Critical Role of NAD+ in Neuronal Health

Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a critical role in cellular energy metabolism and acting as a substrate for various signaling enzymes. In the nervous system, maintaining a stable pool of NAD+ is paramount for neuronal survival, function, and resilience against stress. A decline in NAD+ levels has been implicated in a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), as well as in the natural aging process of the brain.[1][2][3][4][5]

NAMPT is the rate-limiting enzyme in the primary salvage pathway for NAD+ biosynthesis in mammals, catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+. Consequently, enhancing the activity of NAMPT has emerged as a promising therapeutic strategy to boost NAD+ levels and confer neuroprotection. This guide focuses on the mechanism of small-molecule activators of NAMPT and their effects on neuronal cells.

Mechanism of Action of NAMPT Activators

Small-molecule activators of NAMPT, such as the P7C3 series of compounds and the more recently discovered NATs (NAMPT activators), function by directly binding to the NAMPT enzyme and allosterically enhancing its catalytic activity. This enhanced activity leads to an increased rate of NMN production from nicotinamide, thereby augmenting the intracellular NAD+ pool.

The binding of these activators to NAMPT has been confirmed through various biophysical techniques, including cellular thermal shift assays (CETSA) and isothermal titration calorimetry (ITC). Structural studies have revealed that activators like NAT bind to an allosteric site near the enzyme's active site, inducing conformational changes that promote substrate binding and product release.

The primary consequence of NAMPT activation in neuronal cells is the elevation of intracellular NAD+ levels. This restoration of the NAD+ pool is particularly crucial under conditions of cellular stress, where NAD+ consuming enzymes, such as Poly (ADP-ribose) polymerases (PARPs) and sirtuins, are highly active.

Signaling Pathways Activated by NAMPT Activators

The neuroprotective effects of NAMPT activators are mediated through the downstream actions of elevated NAD+ levels. The primary effectors of this response are NAD+-dependent enzymes, most notably the sirtuins (SIRTs), a class of protein deacetylases.

The NAMPT-NAD+-Sirtuin Axis

Increased NAD+ availability directly fuels the activity of sirtuins, particularly SIRT1 and SIRT3, which play crucial roles in neuronal health.

-

SIRT1: This nuclear and cytoplasmic sirtuin deacetylates a wide range of substrates involved in stress resistance, mitochondrial biogenesis, and DNA repair. In neurons, SIRT1 activation has been shown to protect against excitotoxicity and oxidative stress.

-

SIRT3: Located in the mitochondria, SIRT3 is a key regulator of mitochondrial function and antioxidant defenses. By deacetylating and activating mitochondrial proteins, SIRT3 enhances cellular respiration and reduces the production of reactive oxygen species (ROS).

The activation of these sirtuins by the NAMPT-driven increase in NAD+ leads to a cascade of events that ultimately promote neuronal survival and function.

References

- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and Synthesis of Novel NAMPT Activators

For Immediate Release

In the intricate landscape of cellular metabolism and longevity, the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical regulator of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis. The decline of NAD+ levels is increasingly implicated in a host of age-related diseases, including neurodegeneration and metabolic disorders. This has spurred a focused effort within the scientific community to identify and develop novel small-molecule activators of NAMPT, a strategy poised to offer significant therapeutic benefits. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of these promising therapeutic candidates, tailored for researchers, scientists, and drug development professionals.

The NAD+ Salvage Pathway: A Critical Target

Mammalian cells primarily rely on the salvage pathway to replenish their NAD+ pools, with NAMPT serving as the rate-limiting enzyme in this process.[1][2] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[3] Given its pivotal role, the pharmacological activation of NAMPT presents a direct and compelling strategy to boost intracellular NAD+ levels, thereby potentially mitigating the downstream pathological consequences of NAD+ depletion.[1][4]

Discovering Novel NAMPT Activators: High-Throughput Screening and Hit Identification

The initial discovery of novel NAMPT activators has been largely driven by high-throughput screening (HTS) campaigns. These screens typically employ a coupled enzyme assay to measure the production of NAD+ in a high-throughput format.

A common approach involves a triply-coupled enzyme assay. In this system, NAMPT first converts NAM to NMN. Subsequently, nicotinamide mononucleotide adenylyltransferase (NMNAT) converts NMN to NAD+. Finally, an NAD+-dependent enzyme, such as alcohol dehydrogenase (ADH), is used to generate a fluorescent or luminescent signal proportional to the amount of NAD+ produced. This allows for the rapid screening of large compound libraries to identify initial "hits" that enhance NAMPT activity. For instance, a screen of approximately 50,000 synthetic chemicals led to the identification of a chemical class of NAMPT activators (NATs). Another screen of a 20,000-compound library also successfully identified activating hits.

References

- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Frontiers | Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker [frontiersin.org]

- 4. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of NAMPT in the NAD+ Salvage Pathway: A Technical Guide for Researchers

An In-depth Examination of Nicotinamide Phosphoribosyltransferase (NAMPT) as a Key Regulator of Cellular Metabolism and a Promising Therapeutic Target.

This technical guide provides a comprehensive overview of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals. NAD+ is a critical coenzyme in a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling. Consequently, NAMPT's pivotal role in maintaining cellular NAD+ pools positions it as a key regulator of cellular homeostasis and a molecule of significant interest in various pathological conditions and therapeutic development.

Introduction to NAMPT and the NAD+ Salvage Pathway

In mammalian cells, NAD+ is synthesized through three main pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide (NAM). The salvage pathway is the predominant route for NAD+ biosynthesis, recycling NAM produced by NAD+-consuming enzymes such as sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38.[1][2]

NAMPT catalyzes the first and rate-limiting step in this salvage pathway, converting nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[3] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). This process is crucial for sustaining the cellular NAD+ pool, which is essential for a multitude of biological functions.

Molecular and Enzymatic Properties of NAMPT

The human NAMPT gene is located on chromosome 7 and encodes a protein of approximately 52 kDa. The enzyme exists as a dimer and is found in both intracellular (iNAMPT) and extracellular (eNAMPT) forms. iNAMPT is localized to the cytoplasm and nucleus, where it carries out its canonical role in NAD+ biosynthesis. eNAMPT, also known as visfatin or pre-B-cell colony-enhancing factor (PBEF), is secreted from various cell types and has been implicated in a range of signaling functions, acting as a cytokine, growth factor, and enzyme.

Quantitative Data on NAMPT Activity and Modulation

The enzymatic activity of NAMPT is a critical parameter in understanding its function and for the development of therapeutic modulators. The following tables summarize key quantitative data related to NAMPT kinetics, inhibitors, and activators.

Table 1: Enzymatic Kinetics of Human NAMPT

| Parameter | Value | Substrate | Reference |

| Km (ATP) | 1.73 ± 0.32 mM | ATP | [4] |

| Km (ATP) with SBI-797812 | 0.29 ± 0.03 mM | ATP | [4] |

Table 2: Potency of NAMPT Inhibitors

| Inhibitor | IC50 (nM) | Cell Line/Assay Condition | Reference |

| FK866 | ~1.0 | Hematological cancer cell lines | |

| CHS-828 (GMX1778) | 0.01 - 0.3 | Various cancer cell lines | |

| OT-82 | 2.89 ± 0.47 | Hematological malignancies | |

| OT-82 | 13.03 ± 2.94 | Non-hematological tumors | |

| KPT-9274 | 0.4 - 3.6 | Hematological cancer cell lines | |

| GNE-617 | 5 | Biochemical assay | |

| STF-118804 | Varies (nM range) | B-ALL cell lines | |

| Compound 11 (biarylsulfanilamide) | 5 | Biochemical assay |

Table 3: Potency of NAMPT Activators

| Activator | EC50 (µM) | Assay Condition | Reference |

| SBI-797812 | 0.37 ± 0.06 | Human NAMPT-mediated NMN production | |

| P7C3 | Not specified as direct activator in these sources | --- |

Table 4: NAMPT mRNA Expression in Human Tissues (Normalized TPM)

| Tissue | Expression Level (nTPM) |

| Lymphoid Tissue | High |

| Gastrointestinal Tract | High |

| Adipose Tissue | Moderate |

| Liver | Moderate |

| Lung | Moderate |

| Skeletal Muscle | Moderate |

| Brain | Low |

| Pancreas | Low |

| Data synthesized from The Human Protein Atlas. |

Signaling Pathways and Logical Relationships

NAMPT's role extends beyond simple NAD+ production; it is intricately involved in complex signaling networks that regulate cellular health and disease.

The NAD+ Salvage Pathway vs. De Novo Synthesis

The diagram below illustrates the central role of NAMPT in the salvage pathway and its relationship to the de novo synthesis of NAD+.

Caption: NAD+ biosynthesis occurs via de novo, salvage, and Preiss-Handler pathways.

The NAMPT-SIRT1 Signaling Axis

NAMPT activity directly influences the activity of sirtuins, a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress responses.

Caption: The NAMPT-SIRT1 signaling cascade in response to cellular stress.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the study of NAMPT and its role in NAD+ metabolism. This section provides detailed protocols for key assays.

Coupled Enzymatic Assay for NAMPT Activity

This protocol describes a common method for measuring NAMPT enzyme activity through a series of coupled reactions that result in a fluorescent or colorimetric signal.

Materials:

-

Recombinant human NAMPT enzyme

-

NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 6 mM MgCl₂, 1 mM DTT)

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine 5'-triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol Dehydrogenase (ADH)

-

Ethanol

-

Resazurin or other suitable fluorescent/colorimetric probe

-

96-well black, clear-bottom microplate

-

Fluorescence or absorbance microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X NAMPT enzyme solution in NAMPT Assay Buffer.

-

Prepare a 2X substrate mix containing NAM, PRPP, and ATP in NAMPT Assay Buffer.

-

Prepare a 2X coupling enzyme mix containing NMNAT, ADH, and ethanol in NAMPT Assay Buffer.

-

Prepare serial dilutions of test inhibitors (e.g., FK866 as a positive control) and the test compound.

-

-

Assay Protocol:

-

Add 25 µL of the 2X NAMPT enzyme solution to each well of a 96-well plate.

-

Add 25 µL of the serially diluted test inhibitor, positive control, or vehicle control to the respective wells.

-

Pre-incubate the plate at room temperature for 30 minutes.

-

Initiate the reaction by adding 50 µL of the 2X substrate and coupling enzyme mix to all wells.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence (e.g., Ex/Em = 560/590 nm for resazurin) or absorbance at appropriate intervals.

-

-

Data Analysis:

-

Subtract the background fluorescence/absorbance (wells without NAMPT) from all readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for a coupled enzymatic NAMPT activity assay.

Measurement of Intracellular NAD+ by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and quantitative method for measuring intracellular NAD+ levels.

Materials:

-

Cultured cells or tissue samples

-

Phosphate Buffered Saline (PBS)

-

Perchloric acid (HClO₄), ice-cold

-

Potassium carbonate (K₂CO₃)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.05 M Phosphate Buffer (pH 7.0)

-

Mobile Phase B: 100% Methanol (HPLC grade)

-

NAD+ standard solution

Procedure:

-

Sample Extraction (from cultured cells):

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold HClO₄ to the cells and scrape to collect the lysate.

-

Homogenize the lysate by pipetting or using a syringe.

-

Incubate on ice for 15 minutes.

-

Centrifuge at ~15,000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Neutralize the extract by adding K₂CO₃ and vortexing.

-

Incubate on ice for 10 minutes.

-

Centrifuge at ~15,000 rpm for 5 minutes at 4°C.

-

Collect the supernatant containing the NAD+ extract.

-

-

HPLC Analysis:

-

Inject 50-100 µL of the sample extract and NAD+ standards onto the HPLC system.

-

Run a gradient elution program, for example:

-

0-5 min: 100% Mobile Phase A

-

5-6 min: Linear gradient to 95% A / 5% B

-

6-11 min: 95% A / 5% B

-

11-13 min: Linear gradient to 85% A / 15% B

-

13-23 min: 85% A / 15% B

-

23-24 min: Linear gradient to 100% A

-

24-30 min: 100% A

-

-

Detect NAD+ by UV absorbance at 260 nm.

-

-

Data Analysis:

-

Generate a standard curve using the peak areas of the NAD+ standards.

-

Quantify the NAD+ concentration in the samples by comparing their peak areas to the standard curve.

-

Normalize the NAD+ concentration to the total protein content of the cell lysate.

-

Cell-Based NAMPT Inhibition Assay (Resazurin Method)

This assay assesses the effect of NAMPT inhibitors on the viability of cancer cells, which often rely on the NAD+ salvage pathway for survival.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

Test NAMPT inhibitor and positive control (e.g., FK866)

-

Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

-

96-well clear-bottom black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test inhibitor and positive control in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

-

Incubate for 72 hours.

-

-

Viability Measurement:

-

Add 20 µL of the resazurin-based reagent to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity (e.g., Ex/Em = 560/590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (medium and reagent only).

-

Calculate the percent viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

High-Throughput Screening (HTS) for NAMPT Modulators

The discovery of novel NAMPT inhibitors and activators is greatly facilitated by high-throughput screening campaigns. The following workflow outlines a typical HTS process.

Caption: A typical high-throughput screening workflow for identifying NAMPT modulators.

Conclusion

NAMPT stands as a cornerstone of cellular NAD+ metabolism, with profound implications for cellular function in both health and disease. Its role as the rate-limiting enzyme in the NAD+ salvage pathway makes it a highly attractive target for therapeutic intervention. The development of potent and specific NAMPT inhibitors has shown promise in oncology, while NAMPT activators are being explored for their potential in age-related and neurodegenerative diseases. The continued investigation of NAMPT's intricate biology, aided by the robust experimental methodologies outlined in this guide, will undoubtedly pave the way for novel therapeutic strategies targeting the modulation of NAD+ metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Activation of Nicotinamide Phosphoribosyltransferase (NAMPT) by Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is implicated in a range of age-related diseases and neurodegeneration. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for NAD+ biosynthesis in mammals, making it an attractive therapeutic target.[1][2] Allosteric activation of NAMPT by small molecules presents a promising strategy to boost intracellular NAD+ levels, offering potential therapeutic benefits.[3] This document provides an in-depth technical overview of the allosteric activation of NAMPT, detailing the mechanism of action of small-molecule activators, quantitative data on their potency, and comprehensive experimental protocols for their characterization.

Introduction to NAMPT and Allosteric Activation

NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.[4] The activity of NAMPT is crucial for maintaining the cellular NAD+ pool, which is consumed by various enzymes including sirtuins and poly(ADP-ribose) polymerases (PARPs).[5]

Small-molecule allosteric activators of NAMPT have emerged as a novel therapeutic modality. Unlike orthosteric modulators that bind to the active site, allosteric activators bind to a distinct site on the enzyme, inducing a conformational change that enhances its catalytic activity. Several classes of NAMPT allosteric activators have been identified, including NAMPT-positive allosteric modulators (N-PAMs) and other novel chemical scaffolds. These compounds typically bind to a "rear channel" of the NAMPT enzyme, which provides access to the nicotinamide-binding pocket. This binding event is thought to regulate the productive binding of NAM and enhance the overall catalytic efficiency of the enzyme.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving NAMPT and a typical experimental workflow for identifying and characterizing NAMPT activators.

References

- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 2. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

The Role of NAMPT Activators in Elevating Cellular NAD+ Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its decline is implicated in a range of age-related diseases and other pathological conditions. A key strategy to counteract this decline is the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals. This guide provides a comprehensive technical overview of NAMPT activators, their mechanism of action, and their profound effects on cellular NAD+ concentrations. It includes a compilation of quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying biochemical and experimental frameworks.

Introduction to NAMPT and the NAD+ Salvage Pathway

In mammalian cells, the salvage pathway is the principal route for NAD+ biosynthesis, recycling nicotinamide (NAM) back into NAD+.[1][2] This pathway is a two-step process initiated by NAMPT, which converts NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). Subsequently, NMN is adenylylated by NMN adenylyltransferases (NMNATs) to form NAD+.[1][3] Due to its role as the rate-limiting enzyme, NAMPT is a prime therapeutic target for modulating intracellular NAD+ levels.[4] The activation of NAMPT presents a promising approach to boost NAD+ for therapeutic benefit in various disease models.

Quantitative Effects of NAMPT Activators on NAD+ Metabolism

The development of small-molecule NAMPT activators has demonstrated significant efficacy in increasing intracellular NMN and NAD+ levels in both in vitro and in vivo models. The following tables summarize the quantitative data for prominent NAMPT activators.

Table 1: In Vitro Efficacy of NAMPT Activator SBI-797812

| Cell Line | Activator Concentration | Fold Increase in NMN | Fold Increase in NAD+ | Reference |

| A549 Human Lung Carcinoma | 0.4 µM | 2.7 | 1.5 | |

| A549 Human Lung Carcinoma | 2.0 µM | 6.1 | 1.7 | |

| A549 Human Lung Carcinoma | 10 µM | 16.7 | 2.2 | |

| Human Primary Myotubes | 10 µM | Significant Increase | Significant Increase |

Biochemical assays have determined the EC50 of SBI-797812 for human NAMPT activation to be 0.37 ± 0.06 µM, with a maximal stimulation of NMN formation of 2.1-fold.

Table 2: In Vivo Efficacy of NAMPT Activator SBI-797812 in Mice

| Tissue | Dosage | Fold Increase in NAD+ | Reference |

| Liver | 20 mg/kg (i.p.) | 1.3 |

Table 3: Efficacy of NAMPT Activator P7C3

| Model System | Condition | Effect on NAD+ Levels | Reference |

| Rat Cortical Neurons | H₂O₂-induced NAD+ depletion | Dose-dependent restoration to baseline | |

| Osteosarcoma Cells | Doxorubicin-induced toxicity | Restoration of intracellular NAD+ levels |

Mechanism of Action of NAMPT Activators

NAMPT activators function through various mechanisms to enhance the enzyme's catalytic efficiency. For instance, the well-characterized activator SBI-797812 is a small molecule that is structurally similar to NAMPT inhibitors. Its mechanism of action includes:

-

Shifting Reaction Equilibrium: It drives the NAMPT-catalyzed reaction towards the formation of NMN.

-

Increased ATP Affinity: SBI-797812 enhances the affinity of NAMPT for its co-substrate, ATP.

-

Stabilization of the Phosphorylated Enzyme: It stabilizes the phosphorylated form of NAMPT at histidine 247, a key intermediate in the catalytic cycle.

-

Promotion of Pyrophosphate Consumption: The activator facilitates the consumption of the pyrophosphate by-product.

-

Overcoming Feedback Inhibition: SBI-797812 can blunt the feedback inhibition of NAMPT that is normally exerted by NAD+.

Some activators, described as NAMPT positive allosteric modulators (N-PAMs), bind to a "rear channel" of the enzyme, which is distinct from the active site. This allosteric binding regulates the access and binding of NAM, thereby modulating the enzyme's turnover rate.

Experimental Protocols for Evaluating NAMPT Activators

The discovery and characterization of NAMPT activators rely on a series of robust biochemical and cell-based assays.

High-Throughput Screening (HTS) for NAMPT Activators

A common HTS approach utilizes a coupled enzymatic assay to detect NAMPT activity through a fluorescent readout.

-

Principle: This assay involves three enzymes: NAMPT, NMNAT1, and alcohol dehydrogenase (ADH). NAMPT produces NMN, which is then converted to NAD+ by NMNAT1. Finally, ADH uses the newly synthesized NAD+ to reduce a substrate, resulting in the production of NADH, which is fluorescent.

-

General Protocol:

-

Purified recombinant human NAMPT is incubated with the substrate nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) in a reaction buffer.

-

Test compounds from a chemical library are added to the reaction mixture.

-

The enzymes NMNAT1 and ADH, along with the ADH substrate, are included in the reaction.

-

The reaction is incubated at 37°C for a defined period (e.g., 20-60 minutes).

-

The fluorescence of the resulting NADH is measured at an excitation/emission wavelength pair of approximately 340/445 nm.

-

An increase in fluorescence compared to a vehicle control indicates potential NAMPT activation.

-

Quantification of Cellular NAD+ and NMN by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of NAD+ and its metabolites in biological samples due to its high sensitivity and specificity.

-

Sample Preparation (General Steps):

-

Cells or tissues are harvested and immediately quenched to halt metabolic activity, often using liquid nitrogen.

-

Metabolites are extracted using a cold solvent, such as a methanol/water mixture.

-

The extract is centrifuged to pellet proteins and other cellular debris.

-

The supernatant containing the metabolites is collected and may be dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted metabolites are separated using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column for polar molecules like NAD+ and NMN. A gradient of mobile phases, for example, water with 0.1% formic acid and acetonitrile with 0.1% formic acid, is used to elute the compounds.

-

Mass Spectrometry Detection: The separated metabolites are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for NAD+ and NMN are monitored for highly selective and sensitive quantification.

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

-

Signaling Pathways and Experimental Workflows

Visualizing the intricate relationships in NAMPT-mediated NAD+ synthesis and the methodologies for studying NAMPT activators is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate these concepts.

Caption: The NAMPT-mediated NAD+ salvage pathway.

Caption: Experimental workflow for NAMPT activator discovery.

References

- 1. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]

- 3. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

The Structural Cornerstone of NAMPT Activation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the structural and molecular mechanisms underpinning the activation of Nicotinamide Phosphoribosyltransferase (NAMPT) by novel chemical compounds. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key findings on activator binding, conformational changes, and the subsequent impact on enzymatic activity and downstream signaling. The guide presents quantitative data in structured tables, details essential experimental protocols, and utilizes diagrams to illustrate complex biological processes and workflows.

Introduction: The Critical Role of NAMPT in Cellular Metabolism

Nicotinamide Phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] NAD+ is a fundamental coenzyme in cellular redox reactions and a critical substrate for a variety of signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in processes ranging from DNA repair to metabolic regulation.[2][3] The decline of NAD+ levels is associated with aging and a spectrum of age-related diseases, such as neurodegeneration and metabolic disorders.[2][4] Consequently, the pharmacological activation of NAMPT to boost intracellular NAD+ levels presents a promising therapeutic strategy.

Recent research has led to the discovery of small-molecule activators of NAMPT, broadly categorized as NAMPT Activators (NATs) and NAMPT Positive Allosteric Modulators (N-PAMs). These compounds have been shown to enhance NAMPT activity, increase intracellular NAD+ levels, and exhibit therapeutic potential in preclinical models. This guide delves into the structural basis of their action.

The Allosteric Mechanism of NAMPT Activation

The activation of NAMPT by chemical compounds is primarily an allosteric phenomenon. These activators do not bind directly to the active site in a manner that mimics the substrates, nicotinamide (NAM) or 5-phosphoribosyl-1-pyrophosphate (PRPP). Instead, they bind to a distinct site, often referred to as a "rear channel," which is adjacent to the enzyme's active site.

Binding of an activator to this allosteric site induces subtle conformational changes in the residues near the catalytic channel. This structural rearrangement is thought to regulate the binding and turnover of NAM. Specifically, N-PAMs have been proposed to function by inhibiting the non-productive binding of NAM, thereby preventing the dysregulated ATPase activity of NAMPT and promoting the productive conversion of NAM to nicotinamide mononucleotide (NMN). This allosteric modulation ultimately leads to an increase in the catalytic efficiency of the enzyme.

Signaling Pathway of NAMPT-mediated NAD+ Biosynthesis

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the points of intervention by downstream NAD+-consuming enzymes.

Quantitative Data on NAMPT Activators

The following tables summarize the quantitative data for representative NAMPT activators, detailing their potency and efficacy in biochemical and cellular assays.

Table 1: Biochemical Activity of NAMPT Activators

| Compound | Type | Assay Type | EC50 / Potency | Fold Activation (Emax) | Reference |

| NAT | Activator | Triple-coupled enzyme assay | ~1 µM | Not specified | |

| SBI-797812 | Activator/"Booster" | Direct NAMPT assay | Concentration-dependent | Not specified | |

| NP-A1 series | N-PAM | Coupled enzyme assay | 1 - 16 µM | 1.6 - 2.6 fold | |

| Quercitrin | Phenolic Activator | Coupled enzyme assay | 30 µM | 300% | |

| NAT-5r | Optimized NAT | Not specified | More potent than NAT | Not specified |

Table 2: Cellular Activity of NAMPT Activators

| Compound | Cell Line | Effect | Outcome | Reference |

| NATs | HepG2 | Increased intracellular NAD+ levels | Enhanced flux from NAM to NAD | |

| NATs | - | Neuroprotective efficacy in a mouse model of chemotherapy-induced peripheral neuropathy (CIPN) | Strong neuroprotection without overt toxicity | |

| N-PAMs | THP-1 | Increased NAD+ levels | Validation of biochemical activity in a cellular context | |

| NAT | U2OS | Protection from FK866-mediated cell death | Cellular target engagement |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the study of NAMPT activators.

High-Throughput Screening (HTS) for NAMPT Activators

A common method for discovering novel NAMPT activators is through high-throughput screening of chemical libraries. A widely used method is a coupled enzyme assay.

Principle: This assay involves a series of enzymatic reactions where the product of one reaction is the substrate for the next, ultimately leading to a detectable signal (e.g., fluorescence).

-

NAMPT Reaction: NAMPT converts NAM and PRPP to NMN.

-

NMNAT Reaction: Nicotinamide mononucleotide adenylyltransferase (NMNAT) converts NMN and ATP to NAD+.

-

Reporter Reaction: An NAD+-dependent enzyme, such as alcohol dehydrogenase (ADH), reduces a substrate, leading to the production of NADH, which is fluorescent, or is coupled to a diaphorase that reduces a probe to produce a colorimetric or fluorescent signal.

Generalized Protocol:

-

A chemical library of compounds is arrayed in 384-well plates.

-

The reaction is initiated by adding a master mix containing NAMPT, NMNAT, ADH, NAM, PRPP, ATP, and the ADH substrate (e.g., ethanol) to each well.

-

The plates are incubated at room temperature for a defined period (e.g., 20 minutes).

-

The fluorescence of the final product (NADH) is measured at an excitation/emission wavelength pair of approximately 340/445 nm.

-

Compounds that show a significant increase in fluorescence compared to a vehicle control are identified as potential activators.

X-ray Crystallography for Structural Determination

Determining the co-crystal structure of NAMPT in complex with an activator is essential to understand the structural basis of activation.

Generalized Protocol:

-

Protein Expression and Purification: Recombinant human NAMPT is expressed (e.g., in E. coli) and purified to homogeneity.

-

Crystallization: The purified NAMPT protein is co-crystallized with the chemical activator. This typically involves vapor diffusion methods (sitting or hanging drop) where the protein-ligand solution is mixed with a precipitant solution and allowed to equilibrate.

-

Data Collection: The resulting crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and build an initial model of the protein-ligand complex. The model is then refined to fit the electron density map, resulting in a high-resolution atomic structure.

Cellular NAD+ Measurement

To confirm that the activation observed in biochemical assays translates to a physiological effect, it is crucial to measure intracellular NAD+ levels.

Generalized Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., HepG2, THP-1) is cultured under standard conditions. The cells are then treated with the NAMPT activator at various concentrations for a specified duration.

-

Cell Lysis: The cells are harvested and lysed using an appropriate buffer (e.g., 2% CHAPS in PBS with protease inhibitors).

-

NAD+ Quantification: The NAD+ levels in the cell lysates are quantified. This can be done using various methods, including:

-

Enzymatic Cycling Assays: Similar to the HTS assay, where the amount of NAD+ in the lysate is proportional to the signal generated by a coupled enzymatic reaction.

-

LC-MS/MS: A highly sensitive and specific method for quantifying NAD+ and other metabolites.

-

14C-labeled NAM tracing: Cells are incubated with 14C-labeled nicotinamide, and the incorporation of the label into NMN and NAD is monitored, often by thin-layer chromatography (TLC) followed by autoradiography.

-

Visualization of Workflows and Mechanisms

Experimental Workflow for NAMPT Activator Discovery and Characterization

The following diagram outlines the typical workflow from initial screening to in vivo validation of NAMPT activators.

Logical Relationship of Allosteric Activation

This diagram illustrates the proposed mechanism of how allosteric activators modulate NAMPT function.

Conclusion

The discovery of small-molecule activators of NAMPT has opened new avenues for therapeutic intervention in diseases characterized by depleted NAD+ levels. A deep understanding of the structural basis for their mechanism of action is paramount for the rational design and optimization of next-generation NAMPT activators. This guide provides a foundational overview of the allosteric activation mechanism, key quantitative data, essential experimental protocols, and visual representations of the underlying processes. It is anticipated that this resource will aid researchers in advancing the field of NAMPT-targeted drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and characterization of allosteric NAMPT activators - American Chemical Society [acs.digitellinc.com]

- 3. Examining the allosteric mechanism of NAMPT for targeted drug discovery | Poster Board #404 - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

NAMPT as a Therapeutic Target for Neurodegenerative Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical regulator of neuronal health and a promising therapeutic target for a range of devastating neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS). As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, NAMPT plays a pivotal role in maintaining cellular energy homeostasis, promoting DNA repair, and modulating the activity of NAD+-dependent enzymes such as sirtuins, which are crucial for neuronal survival and function.[1][2][3] This technical guide provides a comprehensive overview of NAMPT's role in neurodegeneration, detailing its enzymatic function, associated signaling pathways, and the therapeutic potential of small molecule modulators. It includes a compilation of quantitative data on NAMPT activators and inhibitors, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows to support researchers and drug development professionals in this rapidly evolving field.

The NAMPT-NAD+ Axis in Neuronal Function and Neurodegeneration

NAMPT is a fundamental enzyme responsible for converting nicotinamide (NAM) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[3] NAD+ is an essential coenzyme in cellular redox reactions and a critical substrate for several enzymes that govern neuronal integrity.[4]

The NAMPT-mediated NAD+ salvage pathway is the primary route for NAD+ synthesis in mammals. A decline in NAD+ levels is a hallmark of aging and has been implicated in the pathogenesis of numerous neurodegenerative disorders. This decline can be attributed to either reduced synthesis, due to decreased NAMPT activity, or increased consumption by NAD+-degrading enzymes.

The neuroprotective effects of maintaining robust NAD+ pools are largely mediated through NAD+-dependent enzymes, most notably the sirtuins (SIRTs). SIRT1, in particular, is a well-studied member of this family that responds to changes in intracellular NAD+ levels and exerts neuroprotective effects through its deacetylase activity. The interplay between NAMPT, NAD+, and SIRT1, often referred to as the NAMPT-NAD+-SIRT1 cascade, constitutes a powerful intrinsic defense system against cellular stress and neuronal death.

In neurodegenerative diseases, the depletion of NAD+ disrupts cellular energy metabolism, impairs mitochondrial function, and increases oxidative stress, ultimately leading to neuronal demise. Consequently, strategies aimed at boosting NAD+ levels by targeting NAMPT have garnered significant interest. These strategies primarily involve the development of small molecule activators that enhance NAMPT's enzymatic activity or, in specific contexts, inhibitors that modulate its function.

Quantitative Data on NAMPT Modulators

The development of small molecule modulators targeting NAMPT has provided valuable tools for studying its function and has shown therapeutic promise in preclinical models of neurodegenerative diseases.

NAMPT Activators (N-PAMs)

NAMPT positive allosteric modulators (N-PAMs) are compounds that enhance the enzymatic activity of NAMPT, leading to increased NAD+ production. Several classes of NAMPT activators have been identified, with the P7C3 series and the more recently discovered NATs (NAMPT activators) being the most extensively studied. These compounds have demonstrated significant neuroprotective effects in various models of neurodegeneration.

| Compound | Target | EC50 (NAMPT Activation) | In Vitro Model | Observed Effect | In Vivo Model | Observed Effect | Citation |

| P7C3-A20 | NAMPT | Not explicitly stated, but activates in a dose-dependent manner | U2OS cells | Protects against doxorubicin-induced toxicity | Mouse model of ALS | Protects spinal cord motor neurons from cell death and preserves motor function | |

| Cultured human brain microvascular endothelial cells | Protects from hydrogen peroxide-induced cell death | Mouse model of Traumatic Brain Injury (TBI) | Repairs blood-brain barrier, arrests chronic neurodegeneration, and restores cognition | ||||

| NAT-5r | NAMPT | 2.6 µM | U2OS cells | Protects against FK866-mediated cytotoxicity | Mouse model of chemotherapy-induced peripheral neuropathy (CIPN) | Strong neuroprotective efficacy | |

| HepG2 cells | Increases intracellular NAD+ levels comparable to high doses of NMN and NR | ||||||

| JGB-1-155 | NAMPT | 3.29 µM | HT-22 neuronal cells | Attenuates TNFα-induced reactive oxygen species (ROS) |

NAMPT Inhibitors

NAMPT inhibitors block the synthesis of NAD+, leading to its depletion. While initially developed as anti-cancer agents due to the high metabolic demand of tumor cells, they are also valuable research tools for studying the consequences of NAD+ depletion in neuronal systems. FK866 is a well-characterized, potent, and specific non-competitive inhibitor of NAMPT.

| Compound | Target | IC50 (NAMPT Inhibition) | Cell Line | IC50 (Cell Viability) | Neurodegenerative Disease Context | Citation |

| FK866 | NAMPT | 0.3 nM | - | 1-3 nM | Used to model NAD+ depletion in neuronal cultures, leading to neurotoxicity. | |

| PC12 cells | Enhances 6-OHDA-induced toxicity | Model for Parkinson's Disease | ||||

| Cortical neurons | Induces somatodendritic degeneration and axonal degeneration | Model for neurodegeneration | ||||

| Compound 34 | NAMPT | 0.3 nM | - | Not specified | - | |

| Compound 35 | NAMPT | 242.7 nM | - | Not specified | Showed protective effect in axonal cell models. | |

| STF-118804 | NAMPT | Not specified | Neuroblastoma cell lines | Dose-dependent reduction in cell viability (significant at ≥10 nM) | - |

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways regulated by NAMPT and the experimental workflows to study them is crucial for advancing research in this field.

NAMPT-NAD+-SIRT1 Signaling Pathway

The NAMPT-NAD+-SIRT1 signaling cascade is a central pathway in mediating the neuroprotective effects of NAMPT.

Caption: The NAMPT-NAD+-SIRT1 signaling pathway in neuroprotection.

Experimental Workflow for Evaluating NAMPT Modulators

A typical workflow for the discovery and validation of NAMPT modulators involves a series of in vitro and in vivo experiments.

Caption: A generalized experimental workflow for NAMPT modulator development.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of NAMPT as a therapeutic target.

Biochemical NAMPT Activity Assay (Coupled Enzyme Assay)

This assay measures the enzymatic activity of NAMPT by coupling the production of NMN to a detectable signal, often fluorescence or absorbance.

-

Principle: NAMPT converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). The NMN is then converted to NAD+ by NMNAT. Subsequently, the generated NAD+ is used by an enzyme like alcohol dehydrogenase (ADH) to reduce a substrate, resulting in a fluorescent or colorimetric product that is proportional to NAMPT activity.

-

Materials:

-

Recombinant human NAMPT enzyme

-

NAMPT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 12 mM MgCl2, 0.2% BSA)

-

Substrates: Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP

-

Coupling enzymes: NMNAT, Alcohol Dehydrogenase (ADH)

-

ADH substrate (e.g., ethanol)

-

96-well or 384-well plates (black for fluorescence)

-

Plate reader (fluorometer or spectrophotometer)

-

Test compounds (potential activators or inhibitors)

-

-

Procedure:

-

Prepare a master mix containing the assay buffer, substrates (excluding NAM, which will initiate the reaction), and coupling enzymes.

-

Add the test compound at various concentrations to the wells of the plate. Include positive (no inhibitor) and negative (no NAMPT enzyme) controls.

-

Add the recombinant NAMPT enzyme to all wells except the negative control.

-

Pre-incubate the plate to allow the test compound to interact with the enzyme.

-

Initiate the reaction by adding NAM to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

-

Measure the fluorescence (e.g., Ex/Em = 340/460 nm for NADH) or absorbance at appropriate intervals.

-

Calculate the rate of reaction and determine the percent inhibition or activation relative to the positive control. For inhibitors, calculate the IC50 value by fitting the data to a dose-response curve. For activators, determine the EC50 and maximum activation (Emax).

-

Cellular NAD+ Measurement using HPLC-MS/MS

This method provides accurate and sensitive quantification of NAD+ levels in cell and tissue samples.

-

Principle: Cellular metabolites are extracted and separated by high-performance liquid chromatography (HPLC). The eluate is then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification of NAD+ based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Materials:

-

Cell or tissue samples

-

Extraction buffer (e.g., cold 0.5 M perchloric acid or methanol-based buffers)

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Tandem mass spectrometer (e.g., triple quadrupole)

-

NAD+ standard for calibration curve

-

Internal standard (e.g., 13C-labeled NAD+)

-

-

Procedure:

-

Sample Preparation:

-

For cultured cells, wash with cold PBS and quickly add cold extraction buffer to lyse the cells and precipitate proteins.

-

For tissues, homogenize the frozen tissue in cold extraction buffer.

-

Centrifuge the samples at high speed to pellet the protein precipitate.

-

Neutralize the supernatant if using an acidic extraction buffer.

-

-

HPLC Separation:

-

Inject a defined volume of the extracted sample onto the HPLC column.

-

Use a gradient elution with a mobile phase tailored for nucleotide separation (e.g., a gradient of ammonium acetate and acetonitrile).

-

-

MS/MS Detection:

-

Set the mass spectrometer to monitor the specific parent and daughter ion transitions for NAD+ and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the NAD+ standard.

-

Quantify the NAD+ in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

-

-

In Vivo Administration of NAMPT Modulators in Mouse Models

This protocol outlines a general procedure for administering NAMPT modulators to mice in preclinical studies of neurodegenerative diseases.

-

Compound Formulation:

-

P7C3-A20: Can be dissolved in a vehicle such as a mixture of DMSO, polyethylene glycol, and saline for intraperitoneal (IP) injection. A common dose is 10-20 mg/kg/day.

-

FK866: Can be dissolved in saline for IP injection. Dosing will vary depending on the experimental design.

-

-

Administration:

-

The route of administration can be intraperitoneal (IP), oral gavage, or via drinking water, depending on the compound's properties and the study's objectives.

-

Administer the compound or vehicle to the control and experimental groups of mice according to the predetermined dosing schedule.

-

-

Monitoring and Endpoint Analysis:

-

Monitor the mice for changes in body weight, general health, and behavioral phenotypes relevant to the specific neurodegenerative disease model (e.g., motor function tests for ALS or Parkinson's models, cognitive tests for Alzheimer's models).

-

At the end of the study, collect tissues (e.g., brain, spinal cord) for biochemical analysis (e.g., NAD+ levels) and histological evaluation (e.g., neuronal counts, pathology markers).

-

Conclusion and Future Directions

The compelling body of evidence strongly supports the role of NAMPT as a pivotal regulator of neuronal fate and a viable therapeutic target for neurodegenerative diseases. The ability to modulate NAD+ bioavailability through small molecule activators offers a promising avenue for neuroprotection by bolstering cellular resilience against the multifaceted stressors implicated in these disorders. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers dedicated to translating these promising preclinical findings into novel therapies for patients.

Future research should focus on several key areas:

-

Development of more potent and specific NAMPT activators with favorable pharmacokinetic and safety profiles for CNS penetration.

-

Elucidation of the precise downstream mechanisms through which NAMPT activation confers neuroprotection in different neurodegenerative contexts.

-

Identification of biomarkers to monitor NAMPT activity and NAD+ metabolism in patients to guide clinical development.

-

Conducting well-designed clinical trials to evaluate the safety and efficacy of NAMPT-based therapies in patients with neurodegenerative diseases.

By continuing to unravel the complexities of the NAMPT-NAD+ axis, the scientific community is poised to make significant strides in the fight against neurodegeneration.

References

- 1. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide Phosphoribosyltransferase Positive Allosteric Modulators Attenuate Neuronal Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Physiological Function of Nicotinamide Phosphoribosyltransferase (NAMPT): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nicotinamide Phosphoribosyltransferase (NAMPT) is a pleiotropic protein with a critical dual role in mammalian physiology. Intracellularly, it functions as the rate-limiting enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, a fundamental process for maintaining cellular energy, signaling, and DNA repair.[1][2][3] Extracellularly, secreted NAMPT (eNAMPT) acts as a cytokine and adipokine, historically known as Pre-B-cell colony-enhancing factor (PBEF) or visfatin, implicated in a wide range of inflammatory and metabolic conditions.[1][4] This guide provides an in-depth examination of NAMPT's core physiological functions, presents key quantitative data, details relevant experimental methodologies, and visualizes the associated biochemical and signaling pathways.

Core Physiological Functions of NAMPT

NAMPT's functions are dichotomous, defined by its subcellular location. Inside the cell, it is a cornerstone of NAD+ metabolism. Outside the cell, it is a signaling molecule involved in intercellular communication.

Intracellular NAMPT (iNAMPT): The NAD+ Salvage Pathway

The primary and most well-established function of intracellular NAMPT (iNAMPT) is its role as the rate-limiting enzyme in the NAD+ salvage pathway. This pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes, back into NAD+.

The enzymatic reaction catalyzed by iNAMPT is as follows: Nicotinamide (NAM) + 5-phosphoribosyl-1-pyrophosphate (PRPP) → Nicotinamide Mononucleotide (NMN) + Pyrophosphate (PPi)

This reaction is the first of two steps in the salvage pathway. The resulting NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).

By controlling the rate of NMN synthesis, iNAMPT is a critical regulator of the cellular NAD+ pool. NAD+ is an essential coenzyme for redox reactions in metabolic pathways like glycolysis and the TCA cycle. Furthermore, NAD+ is a required substrate for several key signaling enzymes:

-

Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate transcription, metabolism, and cellular stress responses. The NAMPT-NAD+-SIRT axis is considered a crucial anti-stress and longevity pathway.

-

Poly (ADP-ribose) Polymerases (PARPs): Enzymes involved in DNA repair and the maintenance of genomic stability.

-

CD38/CD157: NADases that regulate calcium signaling.

Distinct pools of NAD+ exist within the cytosol, mitochondria, and nucleus, and NAMPT plays a role in maintaining these specific pools, which is critical for functions like mitochondrial respiration and neuronal protection.

Extracellular NAMPT (eNAMPT): A DAMP and Cytokine

NAMPT is actively secreted by various cell types, including adipocytes, immune cells (macrophages), and hepatocytes, into the extracellular space. This extracellular form, eNAMPT, functions as a damage-associated molecular pattern (DAMP) and a pro-inflammatory cytokine.

Historically, eNAMPT was identified as PBEF for its ability to promote B-cell maturation and as visfatin due to its secretion from visceral adipose tissue. Elevated circulating levels of eNAMPT are associated with a host of metabolic and inflammatory disorders, including obesity, type 2 diabetes, atherosclerosis, rheumatoid arthritis, and cancer.

One of the key proposed mechanisms for eNAMPT's pro-inflammatory activity is its interaction with Toll-like receptor 4 (TLR4). Binding of eNAMPT to TLR4 can trigger downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the transcription and release of inflammatory cytokines like TNF-α and IL-6. This creates a pro-inflammatory feed-forward loop, as stimuli like TNF-α and IL-1β can, in turn, induce NAMPT expression.

Quantitative Data

Enzymatic Kinetics of Human NAMPT

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), indicating the enzyme's affinity for the substrate.

| Substrate | Condition | Km (µM) | Vmax (pmol/min/µg) | Reference |

| Nicotinamide | 300 µM PRPP, +ATP | 1.8 ± 0.2 | 165.7 ± 4.5 | |

| Nicotinamide | 300 µM PRPP, -ATP | 1.9 ± 0.3 | 29.3 ± 1.2 | |

| PRPP | 40 µM Nam, +ATP | 7.9 ± 1.1 | 166.7 ± 9.0 | |

| PRPP | 5 µM Nam, -ATP | 2.0 ± 0.3 | 25.1 ± 0.7 |

Note: Kinetic parameters can vary based on assay conditions, such as pH, temperature, and buffer composition.

Tissue Distribution of NAMPT

NAMPT is ubiquitously expressed, though levels vary significantly across different tissues. Data from the Human Protein Atlas indicates general cytoplasmic expression with the highest abundance in lymphoid tissues and the gastrointestinal tract.

| Tissue | RNA Expression (nTPM) | Protein Expression Level |

| Lymph Node | 240.5 | High |

| Appendix | 224.2 | High |

| Spleen | 199.1 | High |

| Liver | 179.9 | Medium |

| Lung | 134.4 | Medium |

| Skeletal Muscle | 52.8 | Low |

| Adipose Tissue | 120.7 | Medium |

| Brain (Cerebral Cortex) | 37.7 | Low |

| Pancreas | 65.5 | Low |

Source: The Human Protein Atlas. nTPM = normalized Transcripts Per Million. Protein expression is a summary based on immunohistochemistry.

Circulating eNAMPT Levels in Health and Disease

Circulating eNAMPT levels are often measured in plasma or serum and are significantly elevated in various critical illnesses.

| Condition | Median eNAMPT Level (ng/mL) | Fold Change vs. Healthy | Reference |

| Healthy Controls | 1.2 | - | |

| Sepsis | 4.7 | ~3.9x | |

| ARDS | 3.8 | ~3.2x | |

| Acute Pancreatitis | Significantly higher than controls | Varies with severity | |

| Trauma | Significantly higher than controls | Not specified |

Note: Absolute values can differ between studies due to different assay kits and patient cohorts.

Experimental Protocols

Protocol: NAMPT Enzymatic Activity Assay (Fluorometric)

This protocol outlines a generalized method for measuring NAMPT activity by detecting the production of NAD+. The assay relies on a coupled enzymatic reaction where the NAD+ produced is used by a cycling enzyme mix to generate a fluorescent signal.

Workflow Diagram:

Materials:

-

Recombinant Human NAMPT enzyme

-

NAMPT Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM DTT, pH 7.5)

-

Substrates: Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP

-

Coupling Enzymes: NMNAT, Alcohol Dehydrogenase (ADH)

-

Fluorescent Probe (e.g., Resorufin-based)

-

Test inhibitor compound and vehicle (e.g., DMSO)

-

96-well black, clear-bottom microplate

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a stock solution of recombinant NAMPT (e.g., 10-50 ng/µL) in assay buffer.

-

Prepare serial dilutions of the test inhibitor in assay buffer. The final solvent concentration should be consistent across all wells (e.g., <1% DMSO).

-

Prepare a 2X Substrate/Coupling Enzyme Mix containing NAM, PRPP, ATP, NMNAT, ADH, and the fluorescent probe in assay buffer.

-

-

Assay Plate Setup (50 µL final volume per well):

-

Blank Wells (No Enzyme): Add 25 µL of assay buffer.

-

Positive Control (100% Activity): Add 25 µL of diluted NAMPT enzyme solution.

-

Inhibitor Wells: Add 25 µL of diluted NAMPT enzyme solution followed by the addition of serially diluted inhibitor.

-

-

Pre-incubation:

-

Add the inhibitor dilutions to the appropriate wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the 2X Substrate/Coupling Enzyme Mix to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence kinetically over 60-120 minutes (e.g., Ex/Em = 535/587 nm) or as an endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the average fluorescence from the blank wells from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control (vehicle).

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Measurement of Intracellular NAD+ Levels

Measuring intracellular NAD+ is crucial for understanding the impact of NAMPT activity or inhibition. While highly sensitive methods like LC-MS/MS are considered the gold standard, enzymatic cycling assays are also widely used.

Materials:

-

Cultured cells or tissue samples

-

Extraction Buffer: Acidic (e.g., 0.6 M Perchloric Acid) for NAD+ and Basic (e.g., 0.5 M KOH) for NADH.

-

Neutralization Buffer

-

NAD+/NADH quantification kit (commercially available, typically based on enzymatic cycling)

-

Protein Assay Kit (e.g., BCA)

Procedure:

-

Sample Collection:

-

For adherent cells, wash the culture plate twice with ice-cold PBS.

-

Immediately add ice-cold acidic extraction buffer to the plate to lyse the cells and precipitate protein. Scrape the cells and collect the lysate.

-

-

Extraction:

-

Vortex the cell lysate vigorously and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

-

Carefully transfer the supernatant (containing NAD+) to a new tube.

-

Resuspend the protein pellet in a suitable buffer (e.g., NaOH) for protein quantification.

-

-

Neutralization:

-

Neutralize the acidic supernatant by adding a potassium hydroxide solution until the pH is between 7.0 and 8.0.

-

-

Quantification:

-

Perform the NAD+ quantification assay on the neutralized supernatant according to the manufacturer's instructions. This typically involves adding a reaction mix that produces a colorimetric or fluorescent signal proportional to the amount of NAD+.

-

Create a standard curve using known concentrations of NAD+.

-

-

Data Analysis:

-

Determine the NAD+ concentration in the samples from the standard curve.

-

Measure the protein concentration of the corresponding pellet using a BCA or similar assay.

-

Normalize the NAD+ amount to the total protein content (e.g., pmol NAD+/mg protein).

-

Role in Drug Development

Given its overexpression in many cancers and its role in sustaining the high metabolic demands of tumor cells, NAMPT is an attractive target for oncology drug development. Several small-molecule NAMPT inhibitors have been developed, with compounds like FK866 and CHS828 being extensively studied. These inhibitors function by depleting intracellular NAD+, leading to an energy crisis and apoptotic cell death in cancer cells.

However, clinical development has been challenged by dose-limiting toxicities, such as thrombocytopenia and retinopathy. Current strategies in drug discovery focus on developing more selective inhibitors, exploring novel dosing schedules, and designing combination therapies or advanced drug delivery systems like antibody-drug conjugates (ADCs) and PROTACs to improve the therapeutic window.

References

- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker [frontiersin.org]

A Technical Guide to Transcriptional Reprogramming Induced by NAMPT Activators

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, governing a vast array of biological processes, including redox reactions, DNA repair, and cell signaling.[1][2] The cellular levels of NAD+ decline with age and in various pathological conditions such as neurodegenerative and metabolic diseases.[3][4] Consequently, strategies to augment intracellular NAD+ pools are of significant therapeutic interest.

In mammals, the primary route for NAD+ biosynthesis is the salvage pathway, where nicotinamide (NAM) is recycled. The rate-limiting step of this pathway is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT).[3] NAMPT converts NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by NMN adenylyltransferases (NMNATs). Given its critical role, NAMPT has emerged as a key target for pharmacological intervention. Small-molecule activators of NAMPT offer a novel approach to boost NAD+ levels, thereby influencing downstream cellular processes, most notably the activity of NAD+-dependent enzymes like sirtuins, and inducing significant transcriptional reprogramming.

This technical guide provides an in-depth overview of the mechanisms, data, and experimental methodologies associated with the transcriptional reprogramming induced by NAMPT activators.

Mechanism of Action and Signaling Pathways

NAMPT activators are typically allosteric modulators that bind to the enzyme and enhance its catalytic efficiency. For instance, activators like SBI-797812 have been shown to shift the enzyme's conformation to favor NMN formation, increase its affinity for ATP, and reduce feedback inhibition by NAD+. This enhanced enzymatic activity leads to a significant increase in intracellular NMN and, subsequently, NAD+ levels.

The rise in the cellular NAD+/NADH ratio directly impacts the activity of NAD+-dependent enzymes, most notably the sirtuin family of protein deacylases. SIRT1, a well-studied nuclear sirtuin, utilizes NAD+ as a substrate to deacetylate a wide range of proteins, including histones and transcription factors, thereby modulating gene expression.

The core signaling cascade initiated by NAMPT activators is as follows:

-

NAMPT Activation: The small molecule binds to and allosterically activates NAMPT.

-

Increased NAD+: Enhanced NAMPT activity elevates the intracellular pool of NAD+.

-

Sirtuin Activation: The increased availability of NAD+ boosts the catalytic activity of sirtuins, particularly SIRT1.

-

Target Deacetylation: SIRT1 deacetylates various downstream targets. Key targets include transcription factors like Forkhead box O (FOXO) proteins, p53, and the p65 subunit of NF-κB, as well as histone proteins.

-

Transcriptional Reprogramming: The altered activity of transcription factors and changes in histone acetylation patterns lead to a global reprogramming of gene expression.

Furthermore, a positive feedback loop involving c-MYC, NAMPT, and SIRT1 has been reported, where c-MYC stimulates NAMPT expression, leading to SIRT1 activation, which in turn stabilizes c-MYC, amplifying its transcriptional activity.

Quantitative Data on NAMPT Activator-Induced Changes

The effects of NAMPT activators have been quantified in various biochemical and cellular assays. The data highlight their potency in activating NAMPT, increasing NAD+ levels, and altering gene expression.

Table 1: Potency and Efficacy of Select NAMPT Activators

| Compound | Assay Type | Target/Cell Line | Metric | Value | Reference |

|---|---|---|---|---|---|

| Nampt activator-1 | Biochemical | NAMPT | EC₅₀ | 3.3-3.7 µM | |

| Nampt activator-2 | Biochemical | NAMPT | EC₅₀ | 0.023 µM | |

| NAMPT activator-8 | Cellular | U2OS cells | EC₅₀ | < 0.5 µM | |

| SBI-797812 | Cellular | A549 cells | NAD+ Increase | ~5-fold | |

| Compound 10 | Ex vivo | Mouse Islets | Total NAD+ Increase | 310% of control |

| NATs | Cellular | U2OS cells | Protection from FK866 | Dose-dependent | |

Table 2: Summary of RNA-Sequencing Results in Neural Stem Cells (NSCs)

| Treatment | Key Finding | Number of Genes | Top Gene Ontology Categories | Example Upregulated Genes | Reference |

|---|

| NAT / P7C3-A20 | Common transcriptional changes | 70 genes (p < 0.01) | Amino acid transport, Negative regulation of cell migration, CNS development | Ogdhl, Pdk2, Slc3a2, Btg2 | |

Epigenetic Reprogramming

Activation of NAMPT and the subsequent increase in SIRT1 activity can directly impact the epigenetic landscape. SIRT1-mediated deacetylation of histones, particularly at promoter and enhancer regions, is a key mechanism of transcriptional regulation.

Studies involving NAMPT overexpression have utilized Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to map genome-wide changes in histone marks. These analyses revealed that NAMPT can alter key activating marks (e.g., H3K4me3, H3K27ac) and repressive marks (e.g., H3K27me3) at thousands of gene promoters. For instance, clusters of genes can show a concurrent increase in both H3K4me3 and H3K27me3, suggesting a complex regulatory role beyond simple activation or repression. This epigenetic remodeling is a direct link between the metabolic state modulated by NAMPT and the long-term regulation of gene expression programs.

Key Experimental Protocols

Detailed and robust experimental protocols are crucial for studying the effects of NAMPT activators.

Protocol: In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)

This protocol measures the enzymatic activity of recombinant NAMPT based on a coupled reaction that produces a fluorescent signal.

Materials:

-

Recombinant Human NAMPT Enzyme

-

NAMPT Assay Buffer (containing NMNAT, alcohol dehydrogenase, and other coupling components)

-

Substrates: Nicotinamide (NAM), PRPP, ATP, Ethanol

-

NAMPT Activator compound of interest

-

96-well black microplates

-

Fluorescent microplate reader (Ex/Em = ~340/460 nm)

Procedure:

-

Enzyme Preparation: Thaw recombinant NAMPT on ice. Prepare a working solution (e.g., 12-50 ng/µl) in a suitable dilution buffer.

-

Plate Setup: Set up the assay in a 96-well plate with wells for "Blank" (no enzyme), "Positive Control" (enzyme + vehicle), and "Test Activator".

-

Compound Addition: Add the NAMPT activator, serially diluted to the desired concentrations, to the "Test Activator" wells. Add vehicle (e.g., DMSO) to the control wells.

-

Enzyme Addition: Add the diluted NAMPT enzyme to the "Positive Control" and "Test Activator" wells.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the activator to bind to the enzyme.

-

Reaction Initiation: Prepare a Master Mix containing NAMPT Assay Buffer, NAM, PRPP, ATP, and ethanol. Add this mix to all wells to start the reaction.

-

Signal Detection: Immediately place the plate in a microplate reader set to 30-37°C. Measure the fluorescence kinetically over 1-2 hours.

-

Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve). Plot the percentage of activation relative to the positive control against the activator concentration to determine the EC₅₀.

Protocol: RNA-Sequencing (RNA-Seq) Workflow for Gene Expression Analysis

This workflow outlines the major steps for analyzing global transcriptional changes in cells treated with a NAMPT activator.

Protocol: Chromatin Immunoprecipitation (ChIP-Seq) Workflow

This workflow details the process for identifying genome-wide histone modifications altered by NAMPT activation.

Conclusion and Future Directions

Pharmacological activation of NAMPT represents a promising strategy for counteracting the age-related decline in NAD+ and treating associated diseases. The resulting increase in NAD+ levels initiates a cascade of events culminating in widespread transcriptional and epigenetic reprogramming. This reprogramming, driven largely by sirtuin-dependent deacetylation of histones and transcription factors, affects genes involved in metabolism, stress resistance, and cellular differentiation.

Future research will need to further dissect the tissue-specific transcriptional signatures induced by different NAMPT activators and clarify the roles of other NAD+-dependent enzymes beyond SIRT1. Understanding the long-term consequences of sustained NAMPT activation and optimizing the therapeutic window of these compounds will be critical for their successful translation into clinical applications for neurodegenerative, metabolic, and age-related diseases.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Effects of quercetin and derivatives on NAMPT/Sirtuin-1 metabolic pathway in neuronal cells: an approach to mitigate chemotherapy-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide Phosphoribosyltransferase as a Key Molecule of the Aging/Senescence Process [mdpi.com]

Small-Molecule Activators of Nicotinamide Phosphoribosyltransferase: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary